molecular formula C9H12ClN B1655862 Cinnamylamine hydrochloride, (Z)- CAS No. 4335-62-0

Cinnamylamine hydrochloride, (Z)-

Cat. No. B1655862
CAS RN: 4335-62-0
M. Wt: 169.65 g/mol
InChI Key: RHJVYCBQGSIGEG-ZULQGGHCSA-N
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Description

Cinnamylamine hydrochloride, (Z)- is a chemical compound with the molecular formula C9H11N.ClH . It is an aromatic compound derived from l-phenylalanine and is used in the synthesis of biologically active molecules, including drugs and energetic materials .


Synthesis Analysis

The biosynthesis of Cinnamylamine hydrochloride, (Z)- has been achieved using a combinatorial metabolic engineering strategy . The process involves the use of the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were also used for a high conversion rate of cinnamic acid to cinnamaldehyde .


Molecular Structure Analysis

The molecular structure of Cinnamylamine hydrochloride, (Z)- is characterized by a molecular formula of C9H11N.ClH . It has a molecular weight of 169.65 .


Chemical Reactions Analysis

The biocatalytic synthesis of Cinnamylamine hydrochloride, (Z)- involves the conversion of cinnamaldehyde to cinnamylamine . This process was regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .


Physical And Chemical Properties Analysis

Cinnamylamine hydrochloride, (Z)- has a molecular weight of 169.65 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

Specific safety and hazard information for Cinnamylamine hydrochloride, (Z)- is not available in the search results. For detailed safety data, it is recommended to refer to the Safety Data Sheets (SDS) of the compound .

Future Directions

The biosynthesis of Cinnamylamine hydrochloride, (Z)- provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .

properties

IUPAC Name

(Z)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVYCBQGSIGEG-ZULQGGHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamylamine hydrochloride, (Z)-

CAS RN

4335-62-0
Record name Cinnamylamine hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYLAMINE HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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